molecular formula C18H13NO4 B3461274 phenyl 4-(2-furoylamino)benzoate

phenyl 4-(2-furoylamino)benzoate

Cat. No.: B3461274
M. Wt: 307.3 g/mol
InChI Key: BJOOHUCTFDQMIK-UHFFFAOYSA-N
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Description

Phenyl 4-(2-furoylamino)benzoate is a benzoate ester derivative featuring a 2-furoylamino substituent at the para position of the benzene ring.

Properties

IUPAC Name

phenyl 4-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-17(16-7-4-12-22-16)19-14-10-8-13(9-11-14)18(21)23-15-5-2-1-3-6-15/h1-12H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOOHUCTFDQMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Phenyl 4-(2-furoylamino)benzoate C₁₈H₁₄N₂O₄* 322.32* Phenyl ester, 2-furoylamino High lipophilicity (phenyl ester)
Pentyl 4-(2-furoylamino)benzoate C₁₇H₁₉N₂O₄ 301.34 Pentyl ester, 2-furoylamino Moderate lipophilicity
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate C₁₆H₁₄FNO₃ 287.29 Ethyl ester, 2-fluorobenzoyl Electron-withdrawing fluorine
Isoamyl 4-(dimethylamino)benzoate C₁₄H₂₁NO₂ 235.32 Isoamyl ester, dimethylamino Basic dimethylamino group

*Estimated based on analogous compounds.

Key Observations :

  • Amino Substituents: The 2-furoylamino group introduces a planar furan ring, which may engage in π-π stacking or hydrogen bonding, unlike the electron-withdrawing fluorine in ethyl 4-[(2-fluorobenzoyl)amino]benzoate or the basic dimethylamino group in isoamyl 4-(dimethylamino)benzoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl 4-(2-furoylamino)benzoate
Reactant of Route 2
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phenyl 4-(2-furoylamino)benzoate

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